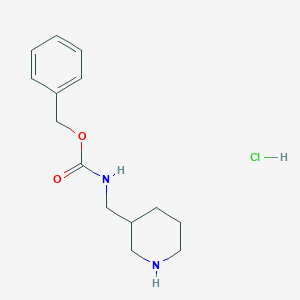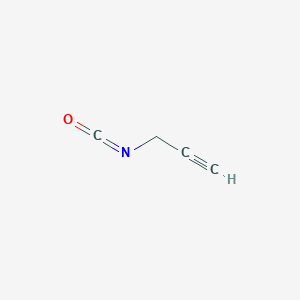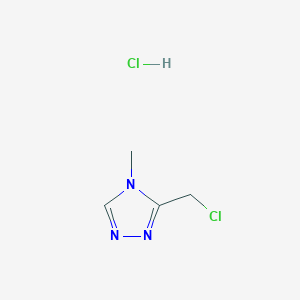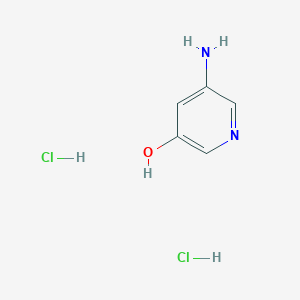
3-Amino-5-hydroxypyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-hydroxypyridine dihydrochloride is a useful research compound. Its molecular formula is C5H8Cl2N2O and its molecular weight is 183.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chelation and Metal Complex Formation
Hydroxypyridinones, including 3-amino-5-hydroxypyridine derivatives, have been actively researched for their efficient chelation properties, particularly with metals like aluminum (Al) and iron (Fe). These compounds are designed to improve physico-chemical and pharmacokinetic properties for potential medical uses, including as orally active aluminium-chelators. The high affinity of hydroxypyridinones for M3+ ions and their favorable lipo-hydrophilic balance suggest their significance as Al scavengers in future prospects (Santos, 2002).
Enhancement of Photodynamic Therapy (PDT)
In the context of improving clinical outcomes of photodynamic therapy (PDT), the role of 3-amino-5-hydroxypyridine derivatives has been explored in enhancing the accumulation of protoporphyrin IX (PpIX). Pretreatment strategies involving keratolytics, microdermabrasion, and the use of penetration enhancers have been studied. Specifically, iron-chelating substances such as 3-hydroxypyridin-4-ones have shown potential in removing ferrous iron, thereby optimizing intralesional PpIX content and improving PDT efficacy (Gerritsen et al., 2008).
Low Toxicity and Mutagenicity in Aminoxyl Radicals
Aminoxyl radicals, including structures related to 3-amino-5-hydroxypyridine, have been evaluated for their toxicity and mutagenicity profiles. Studies concluded that these radicals generally possess very low toxicity and are not mutagenic, indicating their safety for further pharmaceutical and therapeutic applications (Sosnovsky, 1992).
Biochemical Analysis
Biochemical Properties
3-Amino-5-hydroxypyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, thereby affecting the overall biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism, thereby impacting cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it has been found to interact with certain dehydrogenases, which are enzymes involved in the oxidation of metabolites. These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, it has been observed to bind to certain transporters that facilitate its uptake into cells, thereby affecting its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
5-aminopyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYBAZQRMSDHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628571 |
Source


|
| Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-39-7 |
Source


|
| Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

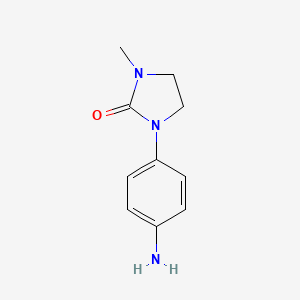


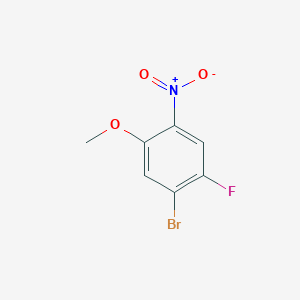

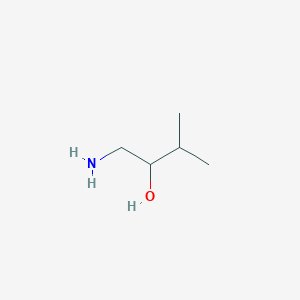

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)
